molecular formula C20H17FN2O4S B2974574 3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955698-23-4

3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2974574
CAS No.: 955698-23-4
M. Wt: 400.42
InChI Key: YEVWVKRREGGPEP-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline scaffold substituted with a furan-2-carbonyl group at position 2 and a 3-fluorobenzenesulfonamide moiety at position 7. Its synthesis likely involves multi-step procedures, including sulfonylation and acylation reactions, akin to methods described for analogous compounds .

Key structural attributes:

  • Tetrahydroisoquinoline core: Provides rigidity and facilitates interactions with biological targets.
  • 3-Fluorobenzenesulfonamide: The electron-withdrawing fluorine and sulfonamide group may improve metabolic stability and target selectivity.

Properties

IUPAC Name

3-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S/c21-16-3-1-4-18(12-16)28(25,26)22-17-7-6-14-8-9-23(13-15(14)11-17)20(24)19-5-2-10-27-19/h1-7,10-12,22H,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVWVKRREGGPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Fluoro group : Enhances lipophilicity and biological activity.
  • Furan-2-carbonyl moiety : Contributes to the compound's reactivity and interaction with biological targets.
  • Tetrahydroisoquinoline core : Known for its diverse pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds can inhibit serotonin and norepinephrine transporters, which are critical in mood regulation and depression treatment.
  • Receptor Binding : The tetrahydroisoquinoline structure allows for potential binding to various receptors in the central nervous system (CNS), influencing neurotransmitter levels.
  • Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects, which may be relevant for treating conditions like arthritis or other inflammatory diseases.

Biological Activity Data

A summary of biological activity data related to the compound is presented in the following table:

Activity TypeAssay MethodologyResult (IC50/ED50)Reference
Enzyme InhibitionAChE Inhibition AssayIC50 = 0.29 μM
Antidepressant EffectsForced Swim TestED50 = 0.3 mg/kg
Anti-inflammatoryCytokine Release AssaySignificant Reduction

Case Studies

  • Antidepressant Activity : A study investigated the effects of a similar tetrahydroisoquinoline derivative in animal models of depression. The compound demonstrated significant antidepressant-like effects in the forced swim test, suggesting its potential as a novel treatment for mood disorders .
  • Anti-inflammatory Effects : Research has indicated that compounds with structural similarities exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests that this compound may also possess such activity .

Comparison with Similar Compounds

(i) Acyl Substituents

  • Trifluoroacetyl () : Enhances metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets .

(ii) Sulfonamide Substituents

  • 3-Fluorobenzenesulfonamide (Target) : The absence of a methyl group (cf. ’s 4-fluoro-3-methylbenzenesulfonamide) reduces steric hindrance, possibly improving solubility. The fluorine’s para position in ’s compound may influence electronic effects differently compared to the target’s meta-fluorine .

(iii) Molecular Weight and Bioavailability

  • The target compound’s intermediate molecular weight (~421 g/mol) suggests better membrane permeability than ’s bulkier analog (495 g/mol) but slightly lower than ’s compound (388 g/mol). This balance may optimize pharmacokinetics .

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